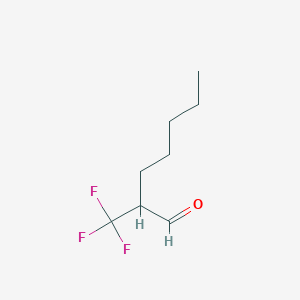

2-(Trifluoromethyl)heptanal

説明

2-(Trifluoromethyl)heptanal is an organofluorine compound with the molecular formula C₈H₁₃F₃O, featuring a seven-carbon aldehyde chain substituted with a trifluoromethyl (-CF₃) group at the second carbon. This structural modification imparts unique physicochemical properties, such as enhanced electrophilicity at the aldehyde group and increased lipophilicity due to the electron-withdrawing nature of the -CF₃ moiety.

特性

CAS番号 |

61165-65-9 |

|---|---|

分子式 |

C8H13F3O |

分子量 |

182.18 g/mol |

IUPAC名 |

2-(trifluoromethyl)heptanal |

InChI |

InChI=1S/C8H13F3O/c1-2-3-4-5-7(6-12)8(9,10)11/h6-7H,2-5H2,1H3 |

InChIキー |

CRTDQNPXBJWXAB-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(C=O)C(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)heptanal typically involves the introduction of a trifluoromethyl group into a heptanal molecule. One common method is the nucleophilic addition of trifluoromethyl anions to heptanal. This can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like cesium fluoride .

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)heptanal often employs continuous flow chemistry techniques to ensure high yield and purity. The use of flow reactors allows for precise control over reaction conditions, leading to efficient and scalable production .

化学反応の分析

Types of Reactions: 2-(Trifluoromethyl)heptanal undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Halogenation reactions where the trifluoromethyl group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: 2-(Trifluoromethyl)heptanoic acid.

Reduction: 2-(Trifluoromethyl)heptanol.

Substitution: Various halogenated derivatives.

科学的研究の応用

2-(Trifluoromethyl)heptanal has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antiviral activities.

Industry: Utilized in the development of agrochemicals and materials with enhanced properties

作用機序

The mechanism of action of 2-(Trifluoromethyl)heptanal involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

類似化合物との比較

Heptanal (C₇H₁₄O)

Heptanal, a straight-chain aldehyde without substituents, is widely used in flavor and fragrance industries due to its citrus-like odor . Key differences from 2-(Trifluoromethyl)heptanal include:

- Reactivity : The absence of electron-withdrawing groups in heptanal makes its aldehyde group less electrophilic compared to 2-(Trifluoromethyl)heptanal, which likely undergoes faster nucleophilic additions.

| Property | Heptanal | 2-(Trifluoromethyl)heptanal |

|---|---|---|

| Molecular Formula | C₇H₁₄O | C₈H₁₃F₃O |

| Boiling Point | 153°C | Not reported |

| Key Applications | Flavors, perfumes | Pharmaceuticals (inferred) |

2-Benzylidene Heptanal (CAS 122-40-7)

This α,β-unsaturated aldehyde features a benzylidene group at the second carbon. Unlike 2-(Trifluoromethyl)heptanal, its conjugated system allows for applications in perfumery due to its floral aroma .

- Electronic Effects : The benzylidene group provides resonance stabilization, whereas the -CF₃ group in 2-(Trifluoromethyl)heptanal induces inductive electron withdrawal, altering reaction pathways.

- Biological Activity : Trifluoromethylated compounds often exhibit enhanced metabolic stability, making 2-(Trifluoromethyl)heptanal a candidate for drug intermediates .

Halogenated Aldehydes (e.g., 3-(Chloromethyl)heptane)

Phenothiazine Derivatives with -CF₃ Groups

This suggests that 2-(Trifluoromethyl)heptanal could similarly stabilize reactive intermediates in synthesis or biological systems .

Research Findings and Inferred Properties

- Chemical Reactivity : The -CF₃ group likely accelerates aldehyde-specific reactions (e.g., condensations) compared to heptanal. Derivatives such as oximes (CAS 101517-12-8) may form intramolecular hydrogen bonds, influencing stability .

- Biological Potential: Analogous to trifluoromethylated phenothiazines, 2-(Trifluoromethyl)heptanal could exhibit free-radical scavenging or enzyme-inhibiting activity .

- Environmental and Safety Considerations: Fluorinated aldehydes generally persist longer in the environment than non-halogenated analogs, necessitating careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。